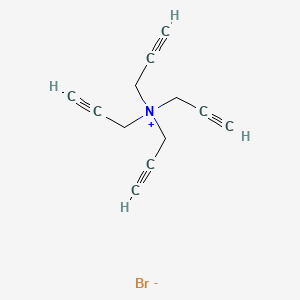![molecular formula C13H8F3NO B1345245 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde CAS No. 952182-74-0](/img/structure/B1345245.png)
4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde” is a chemical compound with the CAS Number: 952182-74-0. It has a linear formula of C13H8F3NO . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde” and its intermediates are important for the development of agrochemical and pharmaceutical compounds . The synthetic methods for introducing trifluoromethylpyridine (TFMP) groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde” is represented by the InChI Code: 1S/C13H8F3NO/c14-13(15,16)11-5-6-17-12(7-11)10-3-1-9(8-18)2-4-10/h1-8H . It has a molecular weight of 251.21 .Physical And Chemical Properties Analysis
The compound has a melting point range of 66 - 68 degrees Celsius .Aplicaciones Científicas De Investigación
Use in FDA-Approved Drugs
The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . The trifluoromethyl group contributes to the pharmacological activities of these drugs .
Use in Antibacterial Activity
Salicylanilide 4-(trifluoromethyl)benzoates, which can be derived from this compound, have shown significant antibacterial properties . These compounds have been found to be effective against Mycobacterium tuberculosis, M. avium, M. kansasii, and several bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) .
Use in Antimycobacterial Activity
The same salicylanilide 4-(trifluoromethyl)benzoates have also demonstrated antimycobacterial activity . They have been found to be effective against drug-resistant M. tuberculosis .
4. Use in Synthesis of Imidoyl Chlorides This compound can be used in the synthesis of imidoyl chlorides . Imidoyl chlorides are useful intermediates in organic synthesis.
Use in Cyclocondensation Reactions
This compound can be used as a building block in cyclocondensation reactions . These reactions are important in the synthesis of heterocyclic compounds.
6. Use in the Development of New Antimicrobial Agents Given its antibacterial and antimycobacterial properties, this compound can be used in the development of new antimicrobial agents . This is particularly important in the context of increasing microbial resistance .
Safety And Hazards
Direcciones Futuras
The demand for trifluoromethylpyridine (TFMP) derivatives, which include “4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde”, has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Propiedades
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-17-12(7-11)10-3-1-9(8-18)2-4-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLPNDGASPZCGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639986 |
Source


|
| Record name | 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethyl)-2-pyridinyl]-benzenecarbaldehyde | |
CAS RN |
952182-74-0 |
Source


|
| Record name | 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)




